molecular formula C7H9N3O2 B13246990 6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione

6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione

Cat. No.: B13246990
M. Wt: 167.17 g/mol
InChI Key: AWNHXTGPUGVLCE-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-5,7-diazaspiro[25]oct-5-ene-4,8-dione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
  • Cyclopropane-1,1-dicarboxylic acid derivatives

Uniqueness

6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

6-(aminomethyl)-5,7-diazaspiro[2.5]oct-6-ene-4,8-dione

InChI

InChI=1S/C7H9N3O2/c8-3-4-9-5(11)7(1-2-7)6(12)10-4/h1-3,8H2,(H,9,10,11,12)

InChI Key

AWNHXTGPUGVLCE-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(=O)NC(=NC2=O)CN

Origin of Product

United States

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